molecular formula C3H4ClN3O4 B7889346 (2-Chloro-2-nitroacetyl)urea

(2-Chloro-2-nitroacetyl)urea

Cat. No.: B7889346
M. Wt: 181.53 g/mol
InChI Key: SCADSDMPZKQMOV-UHFFFAOYSA-N
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Description

(2-Chloro-2-nitroacetyl)urea is an organic compound with the molecular formula C3H4ClN3O4 It is a derivative of urea, where the hydrogen atoms are substituted by chloro and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-2-nitroacetyl)urea typically involves the reaction of chloroacetyl chloride with urea in the presence of a base. The reaction proceeds as follows:

  • Chloroacetyl chloride is added dropwise to a solution of urea in an appropriate solvent, such as dichloromethane.
  • A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
  • The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using large reactors to mix chloroacetyl chloride and urea.
  • Employing continuous stirring and temperature control to ensure complete reaction.
  • Utilizing industrial filtration and purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-2-nitroacetyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield urea and other by-products.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

    Reduction Reactions: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Hydrolysis: Water with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed:

    Substitution Reactions: New derivatives with different functional groups replacing the chloro group.

    Reduction Reactions: Amino derivatives of the original compound.

    Hydrolysis: Urea and other by-products depending on the reaction conditions.

Scientific Research Applications

(2-Chloro-2-nitroacetyl)urea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-2-nitroacetyl)urea involves its interaction with biological molecules. The chloro and nitro groups can participate in various biochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    (2-Chloroacetyl)urea: Similar structure but lacks the nitro group.

    (2-Nitroacetyl)urea: Similar structure but lacks the chloro group.

    Thiourea Derivatives: Compounds where the oxygen atom in urea is replaced by sulfur.

Uniqueness: (2-Chloro-2-nitroacetyl)urea is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-carbamoyl-2-chloro-2-nitroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3O4/c4-1(7(10)11)2(8)6-3(5)9/h1H,(H3,5,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCADSDMPZKQMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NC(=O)N)([N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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